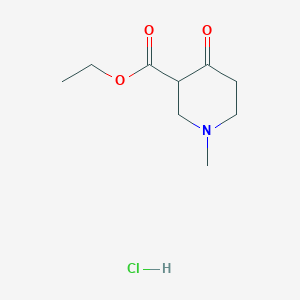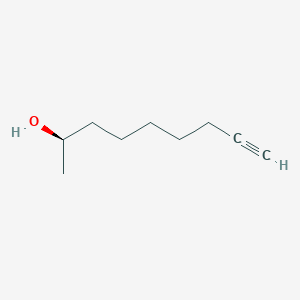
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide
Descripción general
Descripción
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chromen-4-yl group, which is a fused benzene and pyrone ring system, and an acetohydrazide moiety. Coumarin derivatives, including this compound, have been extensively studied for their antimicrobial, antifungal, and anticancer properties .
Mecanismo De Acción
Target of Action
Similar compounds, such as coumarin-based derivatives, have been reported to have a wide range of biological targets due to their diverse pharmacological activities . These targets include various enzymes, receptors, and cellular structures involved in processes such as inflammation, microbial infection, convulsion, and cancer .
Mode of Action
For instance, they can inhibit enzyme activity, block receptors, or interfere with cellular structures, leading to various biological effects . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
For example, they can affect the pathways involved in inflammation, microbial infection, convulsion, and cancer . The downstream effects of these pathway alterations would depend on the specific pathway and the nature of the interaction.
Result of Action
Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer activities . These effects result from the compound’s interactions with its targets and the subsequent alterations in biochemical pathways.
Métodos De Preparación
The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide typically involves the reaction of 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid ethyl ester with hydrazine hydrate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired acetohydrazide derivative. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, forming Schiff bases and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various aldehydes for Schiff base formation. Major products formed from these reactions include Schiff bases, oxadiazoles, and triazoles .
Aplicaciones Científicas De Investigación
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide has several scientific research applications:
Comparación Con Compuestos Similares
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:
Schiff bases: Formed by the condensation of this compound with various aldehydes.
Oxadiazoles: Synthesized from the cyclization of this compound with carbon disulfide.
Triazoles: Formed by the reaction of this compound with potassium isothiocyanate.
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this compound in various applications .
Propiedades
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-13-10(15)3-6-4-11(16)17-9-5-7(14)1-2-8(6)9/h1-2,4-5,14H,3,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDTBYBGCSLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193839 | |
| Record name | 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15991-14-7 | |
| Record name | 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15991-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)




![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B3048108.png)








